![molecular formula C18H17N7 B3841630 1-(4-{[3-(2-phenylethyl)-1H-1,2,4-triazol-5-yl]methyl}phenyl)-1H-tetrazole](/img/structure/B3841630.png)
1-(4-{[3-(2-phenylethyl)-1H-1,2,4-triazol-5-yl]methyl}phenyl)-1H-tetrazole
Overview
Description
1-(4-{[3-(2-phenylethyl)-1H-1,2,4-triazol-5-yl]methyl}phenyl)-1H-tetrazole, also known as TAK-915, is a novel drug candidate that has been developed for the treatment of cognitive disorders. It belongs to the class of drugs known as GABA-A α5 negative allosteric modulators, which have been shown to enhance cognitive function by selectively targeting α5-containing GABA-A receptors in the brain.
Mechanism of Action
1-(4-{[3-(2-phenylethyl)-1H-1,2,4-triazol-5-yl]methyl}phenyl)-1H-tetrazole works by selectively targeting α5-containing GABA-A receptors in the brain. These receptors are known to play a key role in regulating cognitive function, and by modulating their activity, 1-(4-{[3-(2-phenylethyl)-1H-1,2,4-triazol-5-yl]methyl}phenyl)-1H-tetrazole has been shown to enhance cognitive function in preclinical models.
Biochemical and Physiological Effects:
1-(4-{[3-(2-phenylethyl)-1H-1,2,4-triazol-5-yl]methyl}phenyl)-1H-tetrazole has been shown to enhance cognitive function in preclinical models of learning and memory. It has also been shown to have anxiolytic effects, reducing anxiety-like behavior in animal models. Additionally, 1-(4-{[3-(2-phenylethyl)-1H-1,2,4-triazol-5-yl]methyl}phenyl)-1H-tetrazole has been shown to have minimal sedative effects, making it a promising candidate for the treatment of cognitive disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-(4-{[3-(2-phenylethyl)-1H-1,2,4-triazol-5-yl]methyl}phenyl)-1H-tetrazole is its selective targeting of α5-containing GABA-A receptors in the brain, which reduces the potential for off-target effects. However, one limitation of 1-(4-{[3-(2-phenylethyl)-1H-1,2,4-triazol-5-yl]methyl}phenyl)-1H-tetrazole is its limited solubility, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several potential future directions for research on 1-(4-{[3-(2-phenylethyl)-1H-1,2,4-triazol-5-yl]methyl}phenyl)-1H-tetrazole. One area of interest is the potential for 1-(4-{[3-(2-phenylethyl)-1H-1,2,4-triazol-5-yl]methyl}phenyl)-1H-tetrazole to enhance cognitive function in human subjects. Clinical trials are currently underway to investigate the safety and efficacy of 1-(4-{[3-(2-phenylethyl)-1H-1,2,4-triazol-5-yl]methyl}phenyl)-1H-tetrazole in humans. Additionally, further research is needed to better understand the mechanism of action of 1-(4-{[3-(2-phenylethyl)-1H-1,2,4-triazol-5-yl]methyl}phenyl)-1H-tetrazole and to identify potential biomarkers of response to the drug. Finally, there is potential for the development of new drugs targeting α5-containing GABA-A receptors based on the structure of 1-(4-{[3-(2-phenylethyl)-1H-1,2,4-triazol-5-yl]methyl}phenyl)-1H-tetrazole.
Scientific Research Applications
1-(4-{[3-(2-phenylethyl)-1H-1,2,4-triazol-5-yl]methyl}phenyl)-1H-tetrazole has been extensively studied in preclinical models of cognitive function, including animal models of learning and memory. In these studies, 1-(4-{[3-(2-phenylethyl)-1H-1,2,4-triazol-5-yl]methyl}phenyl)-1H-tetrazole has been shown to enhance cognitive function by selectively targeting α5-containing GABA-A receptors in the brain. This has led to the development of 1-(4-{[3-(2-phenylethyl)-1H-1,2,4-triazol-5-yl]methyl}phenyl)-1H-tetrazole as a potential treatment for cognitive disorders such as Alzheimer's disease, schizophrenia, and cognitive impairment associated with aging.
properties
IUPAC Name |
1-[4-[[3-(2-phenylethyl)-1H-1,2,4-triazol-5-yl]methyl]phenyl]tetrazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N7/c1-2-4-14(5-3-1)8-11-17-20-18(22-21-17)12-15-6-9-16(10-7-15)25-13-19-23-24-25/h1-7,9-10,13H,8,11-12H2,(H,20,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYYFUVAPYVIAPS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=NNC(=N2)CC3=CC=C(C=C3)N4C=NN=N4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-{[3-(2-phenylethyl)-1H-1,2,4-triazol-5-yl]methyl}phenyl)-1H-tetrazole |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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